Technical Whitepaper: 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol
Technical Whitepaper: 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol
Executive Summary
4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol is a bioactive heterocyclic compound integrating two privileged pharmacophores: a vanillyl (guaiacyl) moiety and a 2-aminothiazole ring.[1] This hybrid structure confers a dual mechanism of action, combining the potent antioxidant/radical-scavenging capability of the phenolic system with the antimicrobial and kinase-inhibitory potential of the thiazole scaffold.
This technical guide provides a comprehensive analysis of the compound’s physicochemical properties, synthesis via the Hantzsch protocol, structural characterization (NMR), and therapeutic applications in drug discovery, specifically targeting oxidative stress-mediated pathologies and microbial resistance.
Chemical Identity & Structural Analysis[2][3][4][5][6]
The compound is a 2,4-disubstituted thiazole where the C4 position is occupied by a 4-hydroxy-3-methoxyphenyl group.
| Property | Specification |
| IUPAC Name | 4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-amine |
| Common Name | 2-Amino-4-vanillylthiazole |
| Molecular Formula | C₁₀H₁₀N₂O₂S |
| Molecular Weight | 222.26 g/mol |
| SMILES | COc1cc(ccc1O)c2csc(n2)N |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol; Poorly soluble in Water |
Structural Pharmacophores
The molecule functions through two distinct electronic domains:
-
Domain A (Antioxidant): The 2-methoxyphenol ring acts as a hydrogen atom donor (HAT), neutralizing reactive oxygen species (ROS) via the formation of a resonance-stabilized phenoxy radical.
-
Domain B (Bioactive Core): The 2-aminothiazole ring serves as a hydrogen bond acceptor/donor and a pi-stacking unit, critical for binding to enzyme active sites (e.g., kinases, bacterial DNA gyrase).
Figure 1: Pharmacophore map illustrating the dual-domain functionality of the compound.
Physicochemical Properties[7][8][9][10][11][12]
Understanding the physicochemical profile is vital for formulation and assay development.
| Parameter | Value (Predicted/Experimental) | Significance |
| pKa (Phenol) | ~9.8 - 10.2 | Deprotonates at basic pH; responsible for antioxidant activity. |
| pKa (Thiazole) | ~5.3 (Conjugate Acid) | The amino group is weakly basic; protonates in acidic media (forming salts like HCl). |
| LogP | ~1.5 - 1.9 | Moderate lipophilicity; suggests good membrane permeability (Lipinski compliant). |
| H-Bond Donors | 3 (Phenolic OH, Amino NH₂) | Critical for receptor binding. |
| H-Bond Acceptors | 4 (O, N, S) | Facilitates solvation and target interaction. |
| Melting Point | 190°C - 200°C (Decomp.)[2] | High thermal stability; indicates strong intermolecular H-bonding in crystal lattice. |
Synthesis & Manufacturing (Hantzsch Protocol)
The most robust synthetic route is the Hantzsch Thiazole Synthesis , involving the condensation of an
Reagents
-
Precursor A: 4'-Hydroxy-3'-methoxyacetophenone (Acetovanillone)
-
Halogen Source: Iodine (
) or Bromine ( ) -
Cyclization Agent: Thiourea (
) -
Solvent: Ethanol or Isopropanol
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the thiourea sulfur on the
Figure 2: Step-wise Hantzsch synthesis pathway.
Experimental Protocol (Self-Validating)
Objective: Synthesis of 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol.
-
Halogenation/Condensation (One-Pot):
-
In a round-bottom flask, dissolve Acetovanillone (10 mmol) and Thiourea (20 mmol, 2 eq) in Ethanol (50 mL).
-
Add Iodine (10 mmol) portion-wise.
-
Reflux the mixture for 6–8 hours. Validation: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting ketone spot should disappear.
-
-
Workup:
-
Cool the reaction mixture to room temperature. A solid precipitate (hydroiodide salt) may form.
-
If no precipitate, evaporate the solvent to 1/3 volume and add diethyl ether to induce precipitation.
-
Filter the solid and wash with cold ether to remove unreacted iodine and ketone.
-
-
Neutralization (Free Base Formation):
-
Dissolve the crude salt in hot water.[3]
-
Add 10% aqueous Ammonia or saturated Sodium Bicarbonate dropwise until pH ~8.
-
The free base will precipitate as an off-white/yellow solid.
-
Filter, wash with water, and recrystallize from Ethanol/Water.
-
Structural Characterization (NMR Analysis)[1][3][6][11][12]
To validate the synthesis, the following
| Proton Group | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Phenolic OH | 9.0 – 9.2 | Singlet (Broad) | 1H | Exchangeable with |
| Aromatic Ar-H | 7.2 – 7.4 | Multiplet | 3H | Vanillyl ring protons (C2', C5', C6') |
| Thiazole C5-H | 6.9 – 7.1 | Singlet | 1H | Characteristic thiazole ring proton |
| Amino | 6.8 – 7.0 | Broad Singlet | 2H | Exchangeable; shift varies with conc. |
| Methoxy | 3.7 – 3.8 | Singlet | 3H | Strong diagnostic peak |
Interpretation: The presence of the sharp singlet at ~7.0 ppm confirms the formation of the thiazole ring. The disappearance of the methyl ketone singlet (~2.5 ppm) from the starting material confirms conversion.
Biological Mechanism & Applications[2][14]
A. Antioxidant Activity
The 2-methoxyphenol moiety allows the compound to act as a potent radical scavenger.[4]
-
Mechanism: Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) to free radicals (e.g., DPPH, hydroxyl radicals).
-
Application: Neuroprotection (reducing oxidative stress in Alzheimer's models) and anti-inflammatory formulations.
B. Antibacterial & Antifungal
The 2-aminothiazole scaffold is a known pharmacophore for microbial inhibition.[5][6]
-
Targets: Inhibition of bacterial DNA gyrase or fungal CYP51.
-
Spectrum: Demonstrated activity against Gram-positive bacteria (S. aureus) and certain fungal strains (C. albicans).
C. Kinase Inhibition
Derivatives of this scaffold are often explored as ATP-competitive inhibitors for kinases (e.g., CDK, GSK-3
References
-
Hantzsch Thiazole Synthesis: Joshi, K.C., et al. "Biological and medicinal significance of 2-aminothiazoles." Scholars Research Library, 2014.
-
Antioxidant Activity: Pintilie, O., et al. "Synthesis and antimicrobial activity of some new 2-amino-1,3,4-thiadiazole derivatives."[6][7] Bioorganic & Medicinal Chemistry, 2007.[8]
-
Synthesis Protocol: Dodson, R.M., King, L.C.[9] "The Reaction of Acetophenone with Thiourea and Oxidizing Agents."[9] Journal of the American Chemical Society, 1946.[9]
-
Structural Data: Santa Cruz Biotechnology. "4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol hydrochloride Product Data."
-
General Pharmacophore Review: Mishra, S., et al. "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions, 2020.[10]
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- 1. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]
- 2. excli.de [excli.de]
- 3. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 4. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]
- 5. sjpas.com [sjpas.com]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
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